
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate技術グレード>80パーセント
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is a synthetic carbohydrate derivative used primarily in organic synthesis and glycoscience research. This compound is known for its role as a glycosyl donor in the formation of glycosidic bonds, which are crucial in the construction of complex carbohydrates and glycoconjugates.
科学的研究の応用
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is widely used in scientific research due to its role as a glycosyl donor. It is employed in the synthesis of complex carbohydrates, glycoproteins, and glycopeptides, which are essential in cell recognition, cell adhesion, and drug delivery systems. Additionally, it is used in the development of glycosylated drugs to improve their bioavailability and therapeutic efficacy.
作用機序
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is the formation of glycosidic bonds . This compound is used as a reagent in the synthesis of glycosides, glycosidic ethers, and glycosyl halides .
Mode of Action
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate acts as a glycosyl donor in the formation of glycosidic bonds . The compound interacts with its targets through a Lewis acid-catalyzed reaction . This results in the formation of a chemical bond between the C1 carbon of a monosaccharide and any hydroxyl oxygen of another monosaccharide or a hydroxyl oxygen of any molecule that bears a hydroxyl group .
Biochemical Pathways
The compound plays a crucial role in the synthesis of oligosaccharides, polysaccharides, and glycoconjugates . These biochemical pathways are essential for various biological functions, including immune response .
Result of Action
The result of the action of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is the formation of glycosidic bonds, leading to the synthesis of complex carbohydrates and glycoconjugates . These molecules play vital roles in various biological processes, including cell-cell recognition, immune response, and pathogen binding .
Action Environment
The action of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of a Lewis acid is necessary for the compound to act as a glycosyl donor .
生化学分析
Biochemical Properties
The role of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate in biochemical reactions is primarily as an intermediate in the synthesis of other compounds It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate typically involves the acetylation of α-D-mannopyranosyl trichloroacetimidate. The reaction conditions include the use of acetic anhydride and a suitable catalyst, such as pyridine, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired technical grade of over 80% purity.
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed
Oxidation: : Aldehydes or ketones.
Reduction: : Alcohols.
Substitution: : Glycosylated products with various nucleophiles.
類似化合物との比較
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is unique in its high reactivity and stability as a glycosyl donor. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Trichloroacetimidate: : Used in similar glycosylation reactions but with a different sugar moiety.
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Azide: : Another glycosyl donor with an azido group, used in click chemistry reactions.
These compounds share similar applications but differ in their chemical structures and reactivity profiles, making each suitable for specific synthetic and research purposes.
特性
CAS番号 |
121238-27-5 |
|---|---|
分子式 |
C₁₆H₂₀Cl₃NO₁₀ |
分子量 |
492.69 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


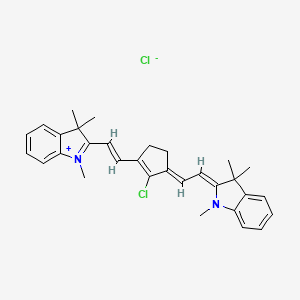
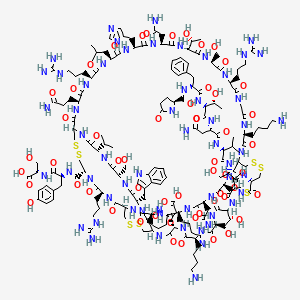
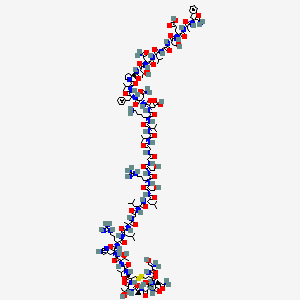
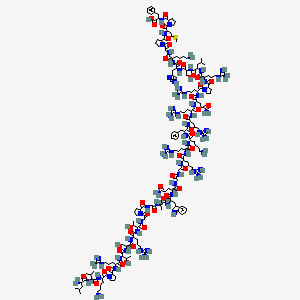
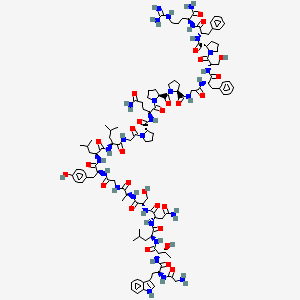

![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)
